molecular formula C25H25Cl2N3 B3266831 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine CAS No. 436857-82-8

2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine

Cat. No.: B3266831
CAS No.: 436857-82-8
M. Wt: 438.4 g/mol
InChI Key: UWJFFOHIANAXSO-UHFFFAOYSA-N
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Description

2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine is a complex organic compound that belongs to the class of bis(imino)pyridine ligands. These ligands are known for their ability to form stable complexes with transition metals, making them valuable in various catalytic applications. The compound is characterized by its unique structure, which includes a pyridine ring substituted with two imino groups, each bonded to a 2-chloro-4,6-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 2-chloro-4,6-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imino groups to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine primarily involves its ability to coordinate with metal ions. The imino groups and the pyridine nitrogen atom act as ligands, forming stable chelates with metals. This coordination can significantly alter the reactivity of the metal center, making it an effective catalyst for various chemical reactions. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis[1-(2,6-dimethylphenylimino)ethyl]pyridine: Similar structure but without the chloro substituents.

    2,6-Bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine: Contains additional methyl groups on the phenyl rings.

Uniqueness

The presence of chloro substituents in 2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine can significantly influence its reactivity and the stability of its metal complexes. This makes it unique compared to its analogs, potentially offering different catalytic properties and applications.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-1-[6-[N-(2-chloro-4,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N3/c1-14-10-16(3)24(20(26)12-14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-17(4)11-15(2)13-21(25)27/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJFFOHIANAXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3Cl)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148875
Record name N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436857-82-8
Record name N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436857-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-(2,6-Pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethylbenzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, N,N'-(2,6-pyridinediyldiethylidyne)bis[2-chloro-4,6-dimethyl
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Synthesis routes and methods I

Procedure details

To a solution of 2,6-diacetylpyridine (35 g, 0.21 mol) in THF (1.21) was added 2-chloro-4,6-dimethylaniline (76.7 g, 2.3 eq) and Sicapent (45 g). The reaction mixture was refluxed overnight. Then additional 2-chloro-4,6-dimethylaniline (25 g, 0.7 eq) and Sicapent (25 g) were added and once again refluxed overnight. The suspension was cooled to 22° C., filtered and washed with two times THF (75 ml). The mother liquor was concentrated (90%) and methanol was added to precipitate the product, which was washed two times with methanol (50 ml) and dried under high vacuum. 68.8 g of a yellow powder was isolated (y=73.1%)
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
76.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 200 ml round bottom flask, 2.0 g of 2,6-diacetylpyridine (M=163.176 g/mol, 0.0123 mol) and 75 ml of methanol were placed. Next 3.81 g of 2-chloro-4,6-dimethylaniline (M=155.627 g/mol, 0.0245 mole) and three drops of formic acid were added and the solution stirred at room temperature under nitrogen for four days, at which time no precipitate had formed. The reaction then was refluxed for 24 h. GC analysis indicated that the reaction was incomplete. Refluxing was continued for a total of 1 week. Solvent was stripped from the reaction mixture via rotary evaporator. Flash chromatography through a basic alumina column (eluted with hexane/ethyl acetate 20:1) lead to isolation of an oil. The oil was then crystallized from methanol/methylene chloride to receive pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine
Reactant of Route 2
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2,6-Bis[1-(2-chloro-4,6-dimethylphenylimino)ethyl]pyridine

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